8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine
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Overview
Description
8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
Preparation Methods
The synthesis of 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyrazine with trifluoromethylating agents. For instance, the reaction of chlorinated imidazo[1,5-a]pyrazine with trifluoromethyl bromide in the presence of a base can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceuticals due to its potential biological activity.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Agricultural Chemistry: The compound has been studied for its potential use in agrochemicals, including fungicides and nematicides.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound used .
Comparison with Similar Compounds
8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine can be compared with other similar compounds, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar structure but differs in the position of the chlorine and trifluoromethyl groups.
2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-bromoethyl)thio)-1,3,4-oxadiazole: This derivative has additional functional groups that may enhance its biological activity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-4-3-13-6(7(9,10)11)14(4)2-1-12-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDAKJKABFHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(F)(F)F)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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